2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 920943-64-2
VCID: VC4955394
InChI: InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
SMILES: COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C14H14N2O5
Molecular Weight: 290.275

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

CAS No.: 920943-64-2

Cat. No.: VC4955394

Molecular Formula: C14H14N2O5

Molecular Weight: 290.275

* For research use only. Not for human or veterinary use.

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid - 920943-64-2

Specification

CAS No. 920943-64-2
Molecular Formula C14H14N2O5
Molecular Weight 290.275
IUPAC Name 2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Standard InChI InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
Standard InChI Key DGCRHVSNNPCGIY-UHFFFAOYSA-N
SMILES COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves several key steps:

  • Starting Materials: Pyrrole derivatives and benzoic acid derivatives are common starting materials.

  • Reaction Conditions: Controlled temperatures and inert atmospheres are used to minimize side reactions.

  • Reagents: Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.

Biological Activity and Potential Applications

While specific data on 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is limited, related compounds show significant biological activity:

  • Inhibition of Enzymes and Receptors: Compounds with similar structures are believed to interact with specific enzymes and receptors, potentially inhibiting their activity.

  • Therapeutic Potential: Such interactions suggest utility in modulating pathways associated with inflammation and cancer progression.

Data Table: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acidC13H15N3O5 (sulfonamide derivative)Approximately 290.27 (benzoic acid derivative)Potential inhibitor of enzymes and receptors related to inflammation and cancer
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acidNot explicitly providedEstimated around 290Limited data available

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator